3-(4-Butylcyclohexyl)-3-oxopropanenitrile
Description
3-(4-Butylcyclohexyl)-3-oxopropanenitrile is a β-oxonitrile compound characterized by a cyclohexyl substituent at the 4-position of the central ketone-nitrile framework. Its structure comprises a butyl-substituted cyclohexane ring attached to a 3-oxopropanenitrile moiety (CH2(CO)C≡N). This compound is of interest in organic synthesis due to the reactivity of the nitrile and ketone groups, which enable its use as a precursor for heterocyclic systems, pharmaceuticals, or agrochemicals.
Properties
IUPAC Name |
3-(4-butylcyclohexyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBRPNYQOIFAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Butylcyclohexyl)-3-oxopropanenitrile, a synthetic organic compound, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 3-(4-Butylcyclohexyl)-3-oxopropanenitrile
- CAS Number : 1092306-03-0
- Molecular Formula : C13H19N2O
Biological Activity Overview
Research indicates that 3-(4-butylcyclohexyl)-3-oxopropanenitrile exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antitumor Activity : Investigations into its cytotoxic effects have shown promise in inhibiting tumor cell proliferation in vitro.
The biological activity of 3-(4-butylcyclohexyl)-3-oxopropanenitrile is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Receptor Modulation : It could act on various receptors, leading to altered signaling pathways that affect cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study evaluated the effects of 3-(4-butylcyclohexyl)-3-oxopropanenitrile on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study: Antimicrobial Properties
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting potential as a therapeutic agent for bacterial infections.
Pharmacokinetics
Understanding the pharmacokinetics of 3-(4-butylcyclohexyl)-3-oxopropanenitrile is crucial for assessing its therapeutic potential. Preliminary data indicate:
- Absorption : The compound exhibits moderate solubility in organic solvents, which may influence its bioavailability.
- Metabolism : Further studies are required to elucidate metabolic pathways and identify potential metabolites.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s 4-butylcyclohexyl group distinguishes it from analogs with aromatic or heteroaromatic substituents. Key structural analogs include:
3-(4-Nitrophenyl)-3-oxopropanenitrile (): Features a nitro-substituted phenyl ring, enhancing electrophilicity for nucleophilic attack.
3-(4-Ethylphenyl)-3-oxopropanenitrile (): Contains an ethyl group on the phenyl ring, influencing lipophilicity and steric effects.
3-(4-Fluorophenyl)-3-oxopropanenitrile (): Fluorine introduces electronegativity, altering electronic distribution.
3-[4-(2-Methyl-2-propanyl)phenyl]-3-oxopropanenitrile (): A bulky tert-butyl group enhances steric hindrance.
Table 1: Substituent Effects on Key Properties
*Estimated properties based on analogs.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
